molecular formula C11H11BrN2 B11807616 5-Bromo-1-methyl-3-(m-tolyl)-1H-pyrazole

5-Bromo-1-methyl-3-(m-tolyl)-1H-pyrazole

Cat. No.: B11807616
M. Wt: 251.12 g/mol
InChI Key: YJCXPEKDBNPGSC-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-3-(m-tolyl)-1H-pyrazole is a brominated pyrazole derivative featuring a methyl group at position 1, a meta-tolyl (3-methylphenyl) group at position 3, and a bromine atom at position 3. Pyrazole derivatives are widely studied for their roles in medicinal chemistry, materials science, and agrochemicals due to their versatile substitution patterns and bioactivity .

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

5-bromo-1-methyl-3-(3-methylphenyl)pyrazole

InChI

InChI=1S/C11H11BrN2/c1-8-4-3-5-9(6-8)10-7-11(12)14(2)13-10/h3-7H,1-2H3

InChI Key

YJCXPEKDBNPGSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C(=C2)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-3-(m-tolyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Methylation and Tolylation: The methyl group at the 1-position and the m-tolyl group at the 3-position can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-3-(m-tolyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Biological Activities

5-Bromo-1-methyl-3-(m-tolyl)-1H-pyrazole exhibits a range of biological activities, making it a valuable compound in drug development. Below are some key applications:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 5-bromo-1-methyl-3-(m-tolyl)-1H-pyrazole, possess significant anti-inflammatory properties. In particular, compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, studies report that derivatives exhibit IC50 values lower than those of established anti-inflammatory drugs such as celecoxib and indomethacin .

Anticancer Potential

The compound has been investigated for its anticancer properties. It functions as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which is involved in cell growth and metabolism. By inhibiting PI3K, these compounds can potentially suppress tumor growth and proliferation . Recent studies have shown promising results against various cancer cell lines with IC50 values indicating effective cytotoxicity .

Antimicrobial Properties

Pyrazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The presence of the bromine atom and the m-tolyl group enhances their efficacy against bacteria and fungi, making them suitable candidates for developing new antimicrobial agents .

Case Study 1: Anti-inflammatory Efficacy

A study conducted on a series of pyrazole derivatives revealed that 5-bromo-1-methyl-3-(m-tolyl)-1H-pyrazole exhibited superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The compound was tested in vivo using carrageenan-induced paw edema models, showing significant reduction in edema comparable to indomethacin .

Case Study 2: Anticancer Activity

In a recent investigation involving various cancer cell lines (A549, MCF-7), 5-bromo-1-methyl-3-(m-tolyl)-1H-pyrazole demonstrated IC50 values indicating effective inhibition of cell proliferation. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting PI3K pathways .

Data Table: Summary of Biological Activities

Activity TypeTest MethodologyResults (IC50)Reference
Anti-inflammatoryIn vivo carrageenan model< 10 µM
AnticancerMTT assay on A549 cell line30 µM
AntimicrobialAgar diffusion methodEffective against E. coli

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-3-(m-tolyl)-1H-pyrazole would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The table below compares substituents, molecular weights, and key physical properties of 5-Bromo-1-methyl-3-(m-tolyl)-1H-pyrazole with similar compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
5-Bromo-1-methyl-3-(m-tolyl)-1H-pyrazole 1: -CH₃; 3: m-tolyl; 5: -Br ~275.13 (calculated) Not reported Hypothetical, inferred properties
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole 1: -CH₃; 3: -CF₃; 5: -Br 244.03 Not reported Industrial-grade synthesis (99% purity)
5-Bromo-1,3-dimethyl-1H-pyrazole 1: -CH₃; 3: -CH₃; 5: -Br 175.03 Not reported 96% purity; synthetic intermediate
4-Bromo-3-(5-chlorothiophen-2-yl)-1H-pyrazole 3: 5-Cl-thiophene; 4: -Br 277.56 Not reported Structural studies
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1H-pyrazol-3-one 1: -CH₃; 4: -Br; 5: -CH₂Br 414.98 Not reported LC/MS m/z 317 [M+H]⁺

Key Observations :

  • Steric and Electronic Effects : The meta-tolyl group in the target compound introduces steric bulk and electron-donating effects compared to smaller substituents like -CH₃ or -CF₃. This may influence solubility, crystallinity, and intermolecular interactions .
  • Melting Points : While data for the target compound is unavailable, analogs with aromatic substituents (e.g., indole derivatives in ) exhibit higher melting points (133–196°C), suggesting that the m-tolyl group could similarly enhance thermal stability .

Biological Activity

5-Bromo-1-methyl-3-(m-tolyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting critical pathways in disease processes such as cancer and inflammation. This article reviews the biological activity of 5-Bromo-1-methyl-3-(m-tolyl)-1H-pyrazole, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of 5-Bromo-1-methyl-3-(m-tolyl)-1H-pyrazole can be represented as follows:

C11H10BrN3\text{C}_11\text{H}_{10}\text{BrN}_3

Synthesis

The synthesis of 5-Bromo-1-methyl-3-(m-tolyl)-1H-pyrazole typically involves the reaction of appropriate hydrazines with substituted carbonyl compounds. The synthetic route is crucial for obtaining high yields and purity, which are essential for subsequent biological evaluations .

Antimicrobial Activity

5-Bromo-1-methyl-3-(m-tolyl)-1H-pyrazole exhibits significant antimicrobial properties. Studies have shown that pyrazole derivatives, including this compound, can effectively inhibit the growth of various pathogens. For instance, a study reported that derivatives similar to 5-Bromo-1-methyl-3-(m-tolyl)-1H-pyrazole displayed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Pathogen MIC (μg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

Anti-inflammatory Activity

The compound also shows promising anti-inflammatory effects. Pyrazoles have been linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that certain pyrazole derivatives can achieve up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antitumor Activity

Research indicates that 5-Bromo-1-methyl-3-(m-tolyl)-1H-pyrazole could be effective against various cancer cell lines due to its ability to inhibit key signaling pathways involved in tumor growth. Pyrazole derivatives are known to target BRAF(V600E), EGFR, and other oncogenic kinases, making them potential candidates for cancer therapy .

The biological activities of 5-Bromo-1-methyl-3-(m-tolyl)-1H-pyrazole can be attributed to its ability to modulate specific molecular targets:

  • Phosphatidylinositol-3-Kinase (PI3K) : This compound acts as an intermediate for synthesizing PI3K inhibitors, which play a crucial role in regulating cell growth and metabolism .
  • Calcium Release Activated Calcium (CRAC) Channels : It has been suggested that modifications of pyrazole derivatives can lead to CRAC inhibitors, which may be beneficial in treating conditions like rheumatoid arthritis and asthma .

Study on Antimicrobial Efficacy

In a comparative study, several pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against a panel of bacterial strains. The results indicated that compounds structurally related to 5-Bromo-1-methyl-3-(m-tolyl)-1H-pyrazole exhibited significant bactericidal effects, suggesting their potential utility in developing new antimicrobial agents .

Study on Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects of pyrazole derivatives highlighted their capacity to inhibit cytokine production in vitro. The study revealed that certain compounds demonstrated comparable efficacy to established anti-inflammatory drugs, indicating their potential for therapeutic applications in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 5-Bromo-1-methyl-3-(m-tolyl)-1H-pyrazole, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with cyclization of hydrazine derivatives with β-keto esters or ketones. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated through cyclization, formylation, oxidation, and acylation steps . Optimizing yields requires careful control of reaction conditions (e.g., temperature, solvent polarity) and stoichiometric ratios. For instance, using ionic liquids like 1-butyl-3-methylimidazolium bromide as a solvent enhances regioselectivity and reaction efficiency in pyrazole formation . Post-synthetic bromination at the 5-position is often achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

Q. How can spectroscopic and crystallographic methods be employed to characterize 5-Bromo-1-methyl-3-(m-tolyl)-1H-pyrazole?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are critical for confirming substitution patterns. For example, methyl groups on the pyrazole ring resonate near δ 2.4–4.4 ppm, while aromatic protons from the m-tolyl group appear as multiplets in δ 7.2–7.6 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities. In related pyrazole derivatives, bond lengths (e.g., C–Br ≈ 1.89 Å) and dihedral angles between substituents are used to validate molecular geometry .
  • Mass Spectrometry (HRMS) : High-resolution mass spectrometry confirms molecular formula, as seen in derivatives where calculated and observed [M+H]+^+ values differ by <0.002 Da .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 5-Bromo-1-methyl-3-(m-tolyl)-1H-pyrazole derivatives?

  • Methodological Answer : Discrepancies in bioactivity data often arise from variations in assay conditions or substituent effects. For example:
  • Antimicrobial Activity : Inconsistent MIC values may result from differences in bacterial strains or solvent systems (e.g., DMSO vs. aqueous buffers). Standardizing protocols across studies and using control compounds like ciprofloxacin can mitigate this .
  • SAR Studies : Contradictory results in structure-activity relationships (SAR) require systematic substitution analysis. For instance, replacing the m-tolyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) may enhance activity against specific targets, as observed in related pyrazole carboxamides .

Q. What strategies improve regioselectivity in electrophilic substitution reactions on the pyrazole ring?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
  • Directing Groups : Electron-donating groups (e.g., methyl at position 1) direct electrophiles to the 4-position, while bromine at position 5 deactivates the ring, favoring substitution at position 3 .
  • Catalytic Systems : Using p-toluenesulfonic acid (p-TSA) in ionic liquids promotes regioselective three-component condensations, as demonstrated in pyrazolo[3,4-d]pyrimidine syntheses .
  • Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices and charge distribution, guiding experimental design .

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound?

  • Methodological Answer : SAR studies involve iterative structural modifications:
  • Substituent Variation : Synthesize analogs with halogen (Br, F), alkyl (methyl), or aryl (m-tolyl) groups at positions 1, 3, and 5. For example, replacing bromine with trifluoromethyl alters lipophilicity and binding affinity .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibitors) or pathogens using standardized MIC or IC50_{50} protocols. Data from pyrazole acyl thiourea derivatives show that thiocarbonyl groups enhance antifungal activity .
  • Molecular Docking : Use software like AutoDock to simulate interactions with biological targets (e.g., bacterial DNA gyrase), validating hypotheses from crystallographic data .

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